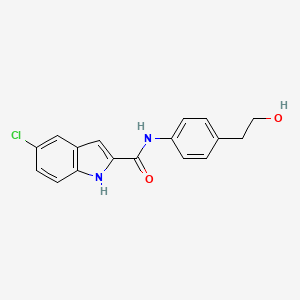

5-Chloroindolecarboxamide, 2b

Description

Key properties inferred from structurally related compounds include:

Properties

IUPAC Name |

5-chloro-N-[4-(2-hydroxyethyl)phenyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O2/c18-13-3-6-15-12(9-13)10-16(20-15)17(22)19-14-4-1-11(2-5-14)7-8-21/h1-6,9-10,20-21H,7-8H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSNYERZCZJZER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCO)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloroindolecarboxamide, 2b typically involves the following steps:

Starting Material: The synthesis begins with 5-chloroindole-2-carboxylic acid.

Conversion to Ester: The carboxylic acid is converted to its ester derivative using trimethylsilyl diazomethane.

Formation of Carboxamide: The ester is then reacted with ammonium hydroxide or hydrazine hydrate to form the carboxamide.

Industrial Production Methods

Industrial production methods for 5-Chloroindolecarboxamide, 2b are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Bulk Synthesis: Large-scale synthesis of 5-chloroindole-2-carboxylic acid.

Efficient Conversion: Optimized conversion of the acid to its ester and subsequent formation of the carboxamide using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Amide Bond Formation via Coupling Reactions

The core synthesis of 5-chloroindolecarboxamides involves coupling indole-2-carboxylic acid derivatives with amines. For compound 2b:

-

Reagents : BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) with DIPEA (diisopropylethylamine).

-

Conditions : Anhydrous DMF at room temperature (20–25°C) for 4–12 hours .

Table 1: Representative Coupling Reactions for Indolecarboxamides

Functionalization at the Indole C3 Position

Modifications at the C3 position enhance biological activity and diversify reactivity:

-

Friedel-Crafts Acylation : AlCl₃-catalyzed acylation introduces alkyl/aryl groups (e.g., ethyl, phenyl) at C3 .

-

Reductive Amination : Sodium cyanoborohydride or NaBH₄ reduces imine intermediates to secondary amines .

Palladium-Catalyzed Cross-Coupling Reactions

The indole scaffold participates in Suzuki, Heck, and Sonogashira reactions:

-

Suzuki Coupling : 5-Chloroindolecarboxamide reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to form biaryl derivatives .

-

Sonogashira Coupling : Alkynylation at C5 using terminal alkynes and CuI/PdCl₂(PPh₃)₂ .

Hydrolysis and Saponification

The ester-to-acid conversion is critical for generating intermediates:

-

Conditions : LiOH or NaOH in ethanol/water under reflux (2–3 hours) .

-

Application : Hydrolysis of methyl 5-chloroindole-2-carboxylate to the free acid (95% yield) .

Electrophilic Substitution

The electron-rich indole ring undergoes halogenation and nitration:

-

Chlorination : NCS (N-chlorosuccinimide) in DMF introduces additional chlorine at C4/C6 positions .

-

Nitration : HNO₃/H₂SO₄ at 0°C selectively nitrates C5-substituted indoles .

Click Chemistry for Triazole Formation

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies carboxamide side chains:

-

Example : Reaction of N-propargyl indolecarboxamide with azide derivatives yields 1,2,3-triazole-linked analogs (80–90% yield) .

Biological Activity-Driven Modifications

-

Esterification : Methanol/H₂SO₄ converts carboxylic acids to methyl esters for improved cell permeability .

-

Halogen Exchange : KI/KF mediates F/Cl substitution at C5 to optimize target binding (e.g., BRAF V600E inhibition) .

Key Research Findings

-

Antiproliferative Activity :

-

Kinase Inhibition :

-

Allosteric Modulation :

Scientific Research Applications

5-Chloroindolecarboxamide, 2b has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its antimicrobial and anticancer properties.

Medicine: Potential therapeutic agent for treating various diseases, including tuberculosis.

Industry: Utilized in the development of new drugs and chemical compounds.

Mechanism of Action

The primary mechanism of action of 5-Chloroindolecarboxamide, 2b involves disrupting the function of essential proteins in target organisms. For instance, it targets the mycolic acid transporter MmpL3 protein in Mycobacterium tuberculosis, inhibiting its function and leading to the death of the bacteria . This mechanism makes it a promising candidate for developing new anti-tuberculosis agents .

Comparison with Similar Compounds

Structural and Functional Analogues

a) 5-Chloroindole-2-carboxylic Acid Methylamide (CAS 1090625-81-2)

- Molecular formula : C₁₀H₉ClN₂O.

- Molar mass : 208.64 g/mol.

- Key differences :

- Substituent position: Chloro group at indole’s 5-position vs. carboxamide at the 2-position.

- Simpler structure lacking pyridinyloxy groups, reducing steric hindrance.

- Properties :

b) 6-Chloroindoline-1-carboxamide Derivatives (e.g., from )

- Molecular formula : C₁₉H₁₆ClN₃O₂.

- Molar mass : ~366 g/mol.

- Indoline scaffold (saturated indole ring) increases conformational rigidity compared to unsaturated indoles.

Research Findings and Implications

- Bioactivity : The pyridinyloxy substituent in 5-Chloroindolecarboxamide, 2b derivatives enhances selectivity for 5-HT2B receptors, as evidenced by binding assays . In contrast, simpler analogues like 5-Chloroindole-2-carboxylic acid methylamide lack this specificity, limiting their use to synthetic intermediates .

- Synthetic Accessibility : Methylamide derivatives (e.g., CAS 1090625-81-2) are commercially available and cost-effective (€514.95/5 g) but require multi-step synthesis for functionalization .

- Toxicity and Safety: Limited data exist for 5-Chloroindolecarboxamide, 2b, but its WGK 1 analogue suggests low environmental risk .

Q & A

Q. What are the established synthetic routes for 5-Chloroindolecarboxamide, 2b?

- Methodological Answer : The synthesis typically involves condensation reactions using indolecarboxylic acid derivatives. For example, derivatives of indole-2-carboxamide can be synthesized via refluxing 3-formyl-1H-indole-2-carboxylic acid with substituted thiazolones or arylthioureas in acetic acid with sodium acetate as a catalyst . Modifications such as chlorination at the 5-position may require electrophilic substitution under controlled conditions. Researchers should verify reaction progress using TLC and optimize stoichiometric ratios to minimize byproducts.

Q. Which spectroscopic methods are recommended for characterizing 5-Chloroindolecarboxamide, 2b?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm the indole backbone and chloro/amide substituents. FT-IR can validate carbonyl (C=O) and amide (N-H) functional groups. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For purity assessment, employ HPLC with a C18 column and UV detection at 254 nm. Always compare spectral data with literature values for analogous indole derivatives .

Q. How should researchers design preliminary solubility and stability tests for this compound?

- Methodological Answer : Conduct solubility profiling in solvents (DMSO, ethanol, water) at 25°C and 37°C to identify optimal storage conditions. For stability, use accelerated degradation studies (e.g., exposure to light, heat, or acidic/basic conditions) and monitor via HPLC. Include control samples and replicate measurements to assess reproducibility .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of 5-Chloroindolecarboxamide, 2b?

- Methodological Answer : Perform density functional theory (DFT) calculations to model electrophilic substitution sites and reaction intermediates. Use software like Gaussian or ORCA to predict bond dissociation energies and frontier molecular orbitals. Validate predictions with experimental data (e.g., substituent effects on reaction rates) . Correlate computational results with observed regioselectivity in halogenation or coupling reactions.

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Conduct meta-analysis of published IC50/EC50 values, noting differences in assay conditions (e.g., cell lines, incubation times). Replicate key experiments with standardized protocols, including positive/negative controls. Use statistical tools (ANOVA, t-tests) to evaluate significance. Address confounding factors like compound purity or solvent effects .

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity). Use response surface methodology to identify optimal conditions. For selectivity, explore directing groups or protective strategies (e.g., Boc protection of the amide) to minimize undesired substitutions .

Q. What advanced techniques characterize intermolecular interactions of 5-Chloroindolecarboxamide, 2b in biological systems?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities with target proteins. For structural insights, use X-ray crystallography or cryo-EM if co-crystals are obtainable. Complement with molecular dynamics simulations to model binding poses and hydrogen-bonding networks .

Data Presentation and Analysis Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.